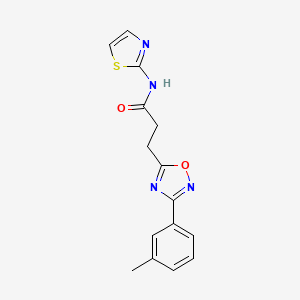
N-(thiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(thiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TOTP and is known for its potential applications in the field of medicine and biotechnology.
作用機序
The mechanism of action of TOTP involves the inhibition of specific enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. TOTP also inhibits the activity of protein kinase C (PKC), which plays a role in cell growth and differentiation. These inhibitory effects contribute to the anti-inflammatory and anti-cancer properties of TOTP.
Biochemical and Physiological Effects:
Studies have shown that TOTP has a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TOTP also induces apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have a neuroprotective effect, reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the major advantages of using TOTP in lab experiments is its versatility. It can be used in a variety of assays and experiments to investigate its potential applications in different fields. However, one limitation is that the compound is relatively new and has not been extensively studied. Further research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for research on TOTP. One area of interest is the development of novel drugs based on the compound's chemical structure. Researchers are also investigating its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in exploring the potential of TOTP as an anti-cancer agent, particularly in combination with other drugs. Further research is needed to fully understand the potential of this compound in scientific research.
In conclusion, N-(thiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, or TOTP, is a promising compound with potential applications in the fields of medicine and biotechnology. Its unique chemical structure and properties make it a valuable tool for researchers in the field of medicinal chemistry and drug discovery. Further research is needed to fully understand its properties and potential applications.
合成法
The synthesis of TOTP involves the reaction of 2-aminothiazole with m-tolyl isocyanate in the presence of triethylamine. The resulting product is then reacted with ethyl chloroacetate to obtain the final product, N-(thiazol-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. The process can be optimized by adjusting the reaction conditions, such as temperature, pressure, and concentration of reagents.
科学的研究の応用
The potential applications of TOTP in scientific research are vast. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. TOTP has also been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its unique chemical structure and properties make it a valuable tool for researchers in the field of medicinal chemistry and drug discovery.
特性
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-3-2-4-11(9-10)14-18-13(21-19-14)6-5-12(20)17-15-16-7-8-22-15/h2-4,7-9H,5-6H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIZXILBFUUZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

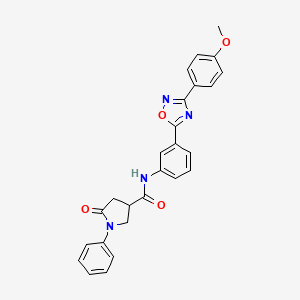


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688739.png)

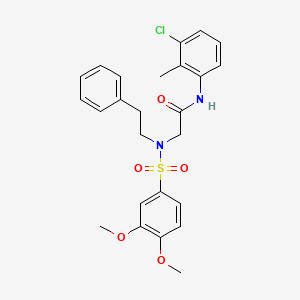
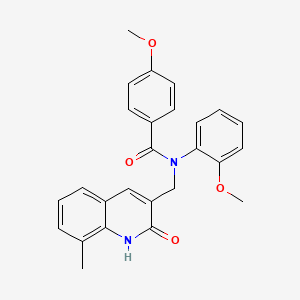
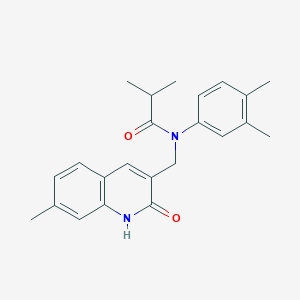
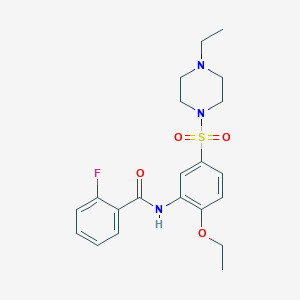
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7688789.png)

![5-oxo-N-(4-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688801.png)

